molecular formula C12H9N3O2 B1461348 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1154939-53-3

1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid

Cat. No.: B1461348
CAS No.: 1154939-53-3
M. Wt: 227.22 g/mol
InChI Key: WURPHHSOWDTRLN-UHFFFAOYSA-N
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Description

1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 3-cyanophenylmethyl substituent at the N1 position of the pyrazole ring. The compound’s molecular formula is C₁₂H₁₀N₃O₂, with a molecular weight of 237.23 g/mol. The cyanophenyl group introduces strong electron-withdrawing properties, which may enhance the acidity of the carboxylic acid moiety and influence its reactivity in synthetic or biological contexts.

Properties

IUPAC Name

1-[(3-cyanophenyl)methyl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c13-5-9-2-1-3-10(4-9)7-15-8-11(6-14-15)12(16)17/h1-4,6,8H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURPHHSOWDTRLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CN2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The primary and most reported synthetic method for 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves a nucleophilic substitution reaction between 3-cyanobenzyl bromide and 1H-pyrazole-4-carboxylic acid under basic conditions. The reaction typically proceeds as follows:

  • Reagents and Conditions:

    • 3-Cyanobenzyl bromide (electrophile)
    • 1H-pyrazole-4-carboxylic acid (nucleophile)
    • Base: Potassium carbonate or sodium hydroxide
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Temperature: Elevated temperatures to facilitate nucleophilic substitution
  • Reaction Mechanism:
    The carboxylic acid nitrogen of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the 3-cyanobenzyl bromide, displacing bromide and forming the N-substituted pyrazole derivative.

  • Post-reaction Purification:
    Purification is generally achieved by recrystallization or chromatographic techniques to isolate the pure product.

This method is scalable and adaptable for industrial production, where continuous flow reactors may be employed to optimize yield and reaction efficiency.

Alternative and Related Synthetic Approaches

While direct synthesis of this compound is straightforward, related pyrazole derivatives with carboxylic acid functionalities have been synthesized through multi-component and cyclocondensation reactions, which may offer routes to analogs or intermediates relevant to this compound.

  • Multi-component One-Pot Synthesis:
    A notable method involves the InCl3-catalyzed one-pot synthesis of multi-substituted pyrazole carboxylic acid esters. For example, a four-component reaction of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile under ultrasound irradiation at 40 °C yields pyrano[2,3-c]pyrazole-4-carboxylic acid esters with cyano substituents. Although this method synthesizes related pyrazole carboxylic acid esters rather than the exact target compound, it demonstrates the utility of metal-catalyzed multi-component reactions in constructing pyrazole cores with carboxylic acid functionality.

  • Formylation and Subsequent Transformations:
    Pyrazole-4-carbaldehydes, which are key intermediates in pyrazole chemistry, can be synthesized by formylation of hydrazones using POCl3/DMF complexes. These aldehydes can be further converted to cyano-substituted pyrazole derivatives via cyanohydrin formation and reduction steps. This strategy may be adapted for preparing substituted pyrazole carboxylic acids by further oxidation or functional group transformations.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate or sodium hydroxide Ensures deprotonation of pyrazole nitrogen
Solvent DMF or DMSO Polar aprotic solvents favor nucleophilic substitution
Temperature Elevated (often 60–100 °C) Increases reaction rate
Catalyst None typically required for nucleophilic substitution InCl3 used in related multi-component syntheses
Reaction Time Several hours to overnight Depends on scale and temperature
Purification Recrystallization, chromatography To achieve high purity

Analytical and Characterization Data

The synthesized this compound is typically characterized by:

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 3-Cyanobenzyl bromide, pyrazole acid, base, DMF/DMSO, heat Simple, direct, scalable Requires handling of bromide reagent
Multi-component one-pot synthesis Ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, malononitrile, InCl3, ultrasound Efficient, high yield, green chemistry Produces esters, not free acid directly
Formylation and cyanohydrin route Pyrazole hydrazones, POCl3/DMF, HCN, reduction Versatile for analog synthesis Multi-step, more complex

Research Findings and Practical Notes

  • The nucleophilic substitution method remains the most practical and widely used for the target compound due to its straightforwardness and reproducibility.
  • Use of polar aprotic solvents and appropriate bases is critical to maximize yield and minimize side reactions.
  • Industrial synthesis may benefit from continuous flow reactors to improve reaction control and throughput.
  • Multi-component reactions catalyzed by InCl3 under ultrasound irradiation offer rapid synthesis of related pyrazole carboxylic acid esters with good yields and align with green chemistry principles, though adaptation may be required for the target compound.
  • Safety considerations include handling of cyanide-containing reagents and bromides under controlled conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophilic groups.

Scientific Research Applications

1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-cyanophenyl group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid (pKa ~2-3) compared to methoxy-substituted analogues (pKa ~4-5) .
  • Bioactivity: The 4-cyanophenylmethyl derivative () shares structural similarities with the target compound but includes an additional methyl group, which may sterically hinder receptor interactions.
  • Synthetic Flexibility : Esters of pyrazole-4-carboxylic acids (e.g., ethyl or methyl esters) are frequently hydrolyzed to their acid forms, as seen in and . The target compound could serve as a precursor for further derivatization, such as amide formation .

Physicochemical Properties

Melting Points and Solubility:

  • The 3,4-dimethoxyphenylmethyl derivative () has a molecular weight of 262.26 g/mol, with enhanced solubility in polar solvents compared to chlorophenyl or cyanophenyl derivatives .

Stability and Handling:

Research Findings and Data Gaps

  • Methods from analogous compounds (e.g., Vilsmeier-Haack reactions in ) could be adapted .
  • Biological Data: No direct studies on the target compound’s bioactivity were found. However, structurally related compounds (e.g., tigulixostat in ) highlight pyrazole-carboxylic acids’ relevance in targeting enzymes like xanthine oxidase .

Biological Activity

1-[(3-Cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound notable for its diverse biological activities. This compound, characterized by a pyrazole ring substituted with a 3-cyanophenyl group, has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly against infections and inflammatory diseases. Its molecular formula is C₁₂H₉N₃O₂, with a molecular weight of approximately 227.22 g/mol.

The synthesis of this compound typically involves the nucleophilic substitution reaction of 3-cyanobenzyl bromide with 1H-pyrazole-4-carboxylic acid under basic conditions, often using potassium carbonate or sodium hydroxide in solvents like DMF or DMSO. The reaction is usually conducted at elevated temperatures to enhance yield and purity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : The compound has been investigated for its ability to induce cytotoxic effects on cancer cell lines. It is believed to interact with specific molecular targets involved in cell proliferation and apoptosis .
  • Anti-inflammatory Effects : There is evidence that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors. For instance, it may inhibit enzymes involved in inflammatory responses or microbial resistance mechanisms. The exact molecular targets are still under investigation, but initial findings point towards interactions with proteins that regulate these pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(2-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidSubstituted cyanophenyl at position 2Different electronic properties due to position
1-(4-Cyanophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidSubstituted cyanophenyl at position 4Altered sterics and potential activity variations
1-(3-Nitrophenyl)-5-methyl-1H-pyrazole-4-carboxylic acidContains a nitro group instead of cyanoDifferent reactivity and biological profile

The presence of the cyanophenyl group in this compound imparts distinct electronic and steric properties that influence its reactivity and biological activity compared to other pyrazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound. For example:

  • A study demonstrated that compounds similar to this pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
  • Another investigation focused on the antimicrobial properties of related pyrazoles, highlighting their effectiveness against specific bacterial strains, which could inform future drug development efforts targeting infections.

Q & A

Q. What established synthetic routes are available for 1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid?

A common approach involves cyclocondensation of substituted acetoacetate derivatives with appropriate hydrazines. For example, ethyl acetoacetate can react with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a substituted hydrazine (e.g., 3-cyanophenylmethylhydrazine) to form the pyrazole ester intermediate. Subsequent basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol) converts the ester to the carboxylic acid . Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) is critical to improve yield and purity.

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray diffraction (XRD): Determines molecular geometry and hydrogen-bonding patterns. For analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, XRD revealed a planar pyrazole ring and intermolecular hydrogen bonds stabilizing the crystal lattice .
  • FT-IR and NMR: Confirm functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ in IR) and regiochemistry. 1^1H NMR typically shows pyrazole protons as singlets (~δ 7.5–8.5 ppm) and benzyl protons as multiplets .
  • Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns.

Q. What safety protocols are recommended for handling this compound?

While direct safety data for this compound is limited, analogs like 1-(3-methoxyphenyl)-1H-pyrazole-4-carboxylic acid are classified under GHS as non-hazardous but require standard lab precautions:

  • Use PPE (gloves, goggles, lab coat).
  • Avoid inhalation/ingestion; work in a fume hood.
  • Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) studies on pyrazole-4-carboxylic acid derivatives reveal:

  • Electrostatic potential maps: Highlight nucleophilic/electrophilic regions (e.g., carboxylate oxygen as a nucleophilic site).
  • Frontier molecular orbitals (HOMO/LUMO): Predict charge transfer interactions. For 5-methyl-1-phenyl analogs, HOMO localized on the pyrazole ring and LUMO on the phenyl group suggests π-π stacking interactions .
  • Solvent effects: Polarizable continuum models (PCM) assess solubility and solvation energy, aiding formulation design.

Q. How can contradictions in reported biological activity (e.g., enzyme inhibition) be resolved?

  • Kinetic assays: Determine inhibition mechanism (e.g., competitive vs. mixed-type). For the analog Y-700 (a xanthine oxidoreductase inhibitor), steady-state kinetics showed mixed inhibition (Kᵢ = 0.6 nM, Kᵢ’ = 3.2 nM), requiring substrate titration experiments to confirm .
  • Structural analogs: Compare substituent effects. For example, replacing the 3-cyanophenyl group with a trifluoromethylbenzyl moiety (as in Pirtobrutinib analogs) alters steric and electronic interactions with target enzymes .
  • Crystallographic docking: Resolve binding mode discrepancies using protein-ligand co-crystal structures.

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Salt formation: React with sodium/potassium hydroxide to form water-soluble carboxylate salts.
  • Co-solvent systems: Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .
  • Prodrug design: Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester), which hydrolyze in vivo to release the active acid .

Q. How do structural modifications impact metabolic stability?

  • Cyano substitution: The 3-cyanophenyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation compared to methoxy or halogenated analogs .
  • Deuterium labeling: Incorporation of deuterium at metabolically labile positions (e.g., benzyl C-H) prolongs half-life, as seen in deuterated kinase inhibitors .

Methodological Considerations

Q. What analytical techniques validate purity in synthetic batches?

  • HPLC-UV/HRMS: Use C18 columns with gradient elution (e.g., water:acetonitrile + 0.1% formic acid) to detect impurities <0.1%.
  • Elemental analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Q. How to troubleshoot low yields in the cyclocondensation step?

  • Catalyst screening: Lewis acids (e.g., ZnCl₂) or ionic liquids (e.g., [BMIM]BF₄) can accelerate cyclization.
  • Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 100°C, 300 W, 15 min) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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1-[(3-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid

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